

# Pharmacological profile and properties of Ancriviroc

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ancriviroc |           |
| Cat. No.:            | B3062553   | Get Quote |

# Ancriviroc: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ancriviroc, also known as SCH-351125, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, CCR5 represents a critical target for antiretroviral therapy.[1] Ancriviroc demonstrates potent and broad anti-HIV-1 activity in vitro and is orally bioavailable, positioning it as a significant compound in the research and development of novel HIV-1 entry inhibitors.[1][3] This technical guide provides an in-depth overview of the pharmacological profile and properties of Ancriviroc, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.

## **Physicochemical Properties**

**Ancriviroc** is an oxime-piperidine compound with a molecular weight of 557.5 g/mol .[1][4] The tartrate salt form of **Ancriviroc** is a white, amorphous solid with a solubility of greater than 200 mg/ml.[1]



| Property          | Value                   | Source |  |
|-------------------|-------------------------|--------|--|
| Molecular Formula | C28H37BrN4O3            | [4]    |  |
| Molecular Weight  | 557.5 g/mol             | [1][4] |  |
| Monoisotopic Mass | 556.20490 Da            | [2]    |  |
| Form              | Amorphous tartrate salt | [1]    |  |
| Color             | White                   | [1]    |  |
| Solubility        | >200 mg/ml              | [1]    |  |

# Pharmacological Profile Mechanism of Action

Ancriviroc is a specific CCR5 antagonist.[1] It functions by binding to the CCR5 receptor on the surface of host cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 of R5-tropic HIV-1 and the CCR5 co-receptor.[1] This blockade of the gp120-CCR5 interaction is essential for inhibiting the subsequent conformational changes required for viral and cellular membrane fusion, thus effectively preventing viral entry into the host cell.[1] Functional assays have confirmed that **Ancriviroc** is an antagonist, as it does not induce CCR5 signaling itself but inhibits the functional responses, such as calcium mobilization and GTPyS binding, induced by natural CCR5 ligands like RANTES and MIP-1β.[1]

### **Pharmacodynamics**

**Ancriviroc** exhibits potent antiviral activity against a broad range of primary HIV-1 isolates that utilize the CCR5 co-receptor. In vitro studies using peripheral blood mononuclear cell (PBMC) cultures demonstrated that **Ancriviroc** inhibited the replication of 21 genetically diverse, primary R5 HIV-1 isolates with geometric mean 50% inhibitory concentrations (IC50) ranging from 0.40 to 8.9 nM and 90% inhibitory concentrations (IC90) ranging from 3 to 78 nM.[1] In a single-cycle infection assay using U87 astroglioma cells expressing CD4 and CCR5, **Ancriviroc** inhibited the entry of two different R5 HIV-1 envelope-pseudotyped viruses with an average IC50 value of 0.69 nM.[1]



| HIV-1 Isolate Panel (n=21) | Geometric Mean IC50 (nM) | Geometric Mean IC90 (nM) |
|----------------------------|--------------------------|--------------------------|
| Primary R5 Isolates        | 0.40 - 8.9               | 3 - 78                   |

| Pseudotyped Virus | Cell Line    | Assay Type             | Average IC50 (nM) |  |
|-------------------|--------------|------------------------|-------------------|--|
| HIV-1 ADA         | U87-CD4-CCR5 | Single-cycle infection | 0.69              |  |
| HIV-1 YU-2        | U87-CD4-CCR5 | Single-cycle infection | 0.69              |  |

#### **Pharmacokinetics**

Preclinical pharmacokinetic studies of **Ancriviroc** have been conducted in rats and cynomolgus monkeys, demonstrating good oral bioavailability and a favorable pharmacokinetic profile.[1]

| Speci<br>es | Dose<br>(mg/k<br>g) | Route | Bioav<br>ailabil<br>ity<br>(%) | Cmax<br>(μM) | Tmax<br>(h) | Half-<br>life<br>(t1/2)<br>(h) | Clear<br>ance<br>(CL)<br>(ml/m<br>in/kg) | Volu<br>me of<br>Distri<br>butio<br>n<br>(Vdss<br>)<br>(L/kg) | Oral<br>AUC(<br>0-<br>24h)<br>(h·µM<br>) |
|-------------|---------------------|-------|--------------------------------|--------------|-------------|--------------------------------|------------------------------------------|---------------------------------------------------------------|------------------------------------------|
| Rat         | 10                  | IV    | -                              | -            | -           | 5.4                            | 12.8                                     | 5.09                                                          | -                                        |
| 10          | РО                  | 63    | 2.5                            | 0.5          | -           | -                              | -                                        | 15                                                            |                                          |
| Monke<br>y  | 2                   | IV    | -                              | -            | -           | 6.0                            | 4.28                                     | 1.89                                                          | -                                        |
| 2           | РО                  | 52    | 0.76                           | 2.0          | -           | -                              | -                                        | 6.9                                                           |                                          |

Metabolic studies have indicated that **Ancriviroc** does not cause significant inhibition or induction of the major P450-metabolizing enzymes.[1]

## **Signaling Pathways**



**Ancriviroc**, as a CCR5 antagonist, directly interferes with the signaling cascade initiated by the binding of natural chemokines to the CCR5 receptor. This G protein-coupled receptor (GPCR) transduces signals through intracellular G proteins, leading to downstream cellular responses. By blocking the receptor, **Ancriviroc** prevents these signaling events.



Click to download full resolution via product page

Caption: Mechanism of **Ancriviroc** action on HIV-1 entry.

# Experimental Protocols HIV-1 Replication Assay in Peripheral Blood

Mononuclear Cells (PBMCs)

This assay is used to determine the antiviral activity of a compound against primary HIV-1 isolates in a relevant cell type.

- Cell Preparation: PBMCs are purified from healthy human donors using Ficoll gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days to activate the T cells, making them susceptible to HIV-1 infection.[1]
- Infection and Treatment: The activated PBMCs are seeded in 96-well plates and preincubated with various concentrations of **Ancriviroc** for 1 hour at 37°C. Subsequently, the cells are infected with a standardized amount of a primary HIV-1 isolate.[1]
- Culture and Analysis: After a few hours of infection, the cells are washed to remove the initial
  virus inoculum and then cultured in the presence of the corresponding concentration of
  Ancriviroc for 4-6 days. The extent of viral replication is determined by measuring the







amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

 Data Analysis: The IC50 and IC90 values, representing the concentrations of **Ancriviroc** that inhibit viral replication by 50% and 90% respectively, are calculated from the dose-response curves.[1]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ancriviroc | C28H37BrN4O3 | CID 9574343 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile and properties of Ancriviroc].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062553#pharmacological-profile-and-properties-of-ancriviroc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com